
3-Flavanol, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Flavanol, cis-: is a type of flavonoid, specifically a flavan-3-ol, which is a subgroup of flavonoids. These compounds are derivatives of flavans and possess a 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton. Flavan-3-ols are structurally diverse and include a range of compounds such as catechin, epicatechin gallate, epigallocatechin, and epigallocatechin gallate . They are commonly found in various plants and play a role in plant defense mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Flavanol, cis- typically involves the reduction of anthocyanidins catalyzed by anthocyanidin reductase enzyme . Traditional extraction methods for flavonoids often use ethanol and methanol, with common extraction techniques including dipping, percolation, and reflux .
Industrial Production Methods: Industrial production of flavan-3-ols, including 3-Flavanol, cis-, often involves the extraction from natural sources such as cocoa, red wine, green tea, red grapes, berries, and apples . The bioavailability of these compounds can be influenced by food processing, cooking, digestion, and biotransformation .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Flavanol, cis- undergoes various chemical transformations such as epimerization, oxidation, polymerization, and cleavage during food processing .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and acids. For example, the oxidation of flavan-3-ols can lead to the formation of quinones, which can further react to form polymers .
Major Products: The major products formed from these reactions include oligomeric and polymeric forms of flavan-3-ols, such as proanthocyanidins .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Flavanol, cis- is studied for its antioxidant properties and its ability to scavenge free radicals .
Biology: In biology, it is researched for its role in plant defense mechanisms and its interactions with other organisms .
Medicine: In medicine, flavan-3-ols are investigated for their potential health benefits, including cardiovascular health, neuroprotection, and anti-inflammatory effects .
Industry: In the industry, flavan-3-ols are used in the production of functional foods and nutraceuticals due to their health-promoting properties .
Mécanisme D'action
The mechanism of action of 3-Flavanol, cis- involves its antioxidant activity, which includes scavenging free radicals and modulating intracellular signaling pathways . It also affects membrane fluidity and regulates cytokine release or action . These actions contribute to its protective effects against neurodegeneration and cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-Flavanol, cis- include catechin, epicatechin gallate, epigallocatechin, and epigallocatechin gallate . These compounds share a similar flavan-3-ol skeleton but differ in their hydroxylation patterns and stereochemistry .
Uniqueness: The uniqueness of 3-Flavanol, cis- lies in its specific stereochemistry, which can influence its bioactivity and interactions with biological targets .
Propriétés
Numéro CAS |
116002-72-3 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2R,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |
Clé InChI |
OEIJRRGCTVHYTH-UKRRQHHQSA-N |
SMILES isomérique |
C1[C@H]([C@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |
SMILES canonique |
C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


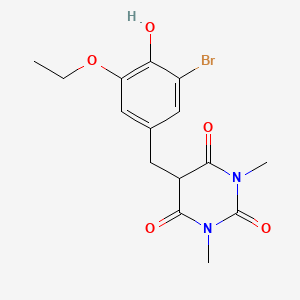
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
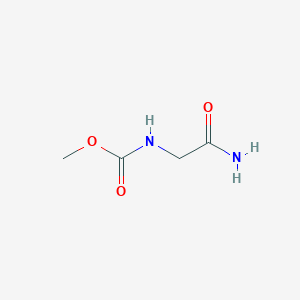
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
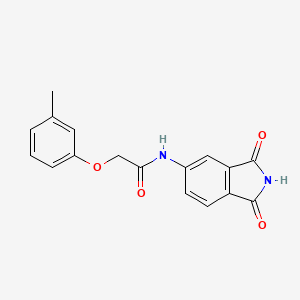
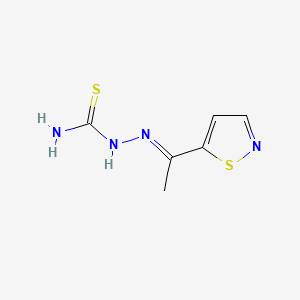
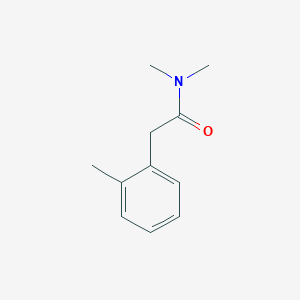
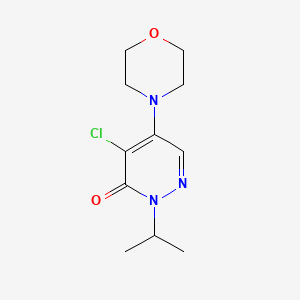
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
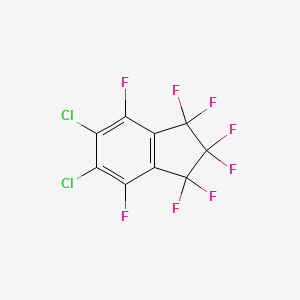
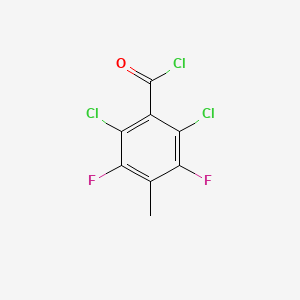
![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
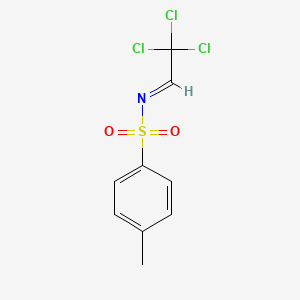
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
